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Introduction
Discovered in 1993 by Dr. Michael Zasloff and his team, squalamine is a novel aminosterol

antibiotic isolated from the tissues of the dogfish shark, Squalus acanthias[1][2]. This discovery

was the result of investigating the robust immune systems of primitive vertebrates[3].

Squalamine exhibits a broad spectrum of activity, including potent antimicrobial effects against

both Gram-positive and Gram-negative bacteria, as well as fungi[2][3]. Beyond its antimicrobial

properties, squalamine was later found to be a potent inhibitor of angiogenesis, the formation of

new blood vessels, a critical process in tumor growth and certain ocular diseases. Its unique

chemical structure, a conjugate of a cholestane steroid and the polyamine spermidine,

underpins its diverse biological activities. Squalamine lactate is the salt form developed for

clinical investigation. This technical guide provides an in-depth overview of the discovery,

experimental protocols, quantitative data, and mechanisms of action of squalamine lactate.

Data Presentation
Antimicrobial Activity
The antimicrobial efficacy of squalamine has been quantified against a range of pathogens.

The following table summarizes its Minimum Inhibitory Concentrations (MICs).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15565388?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/8433993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC45871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC45871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229800/
https://www.benchchem.com/product/b15565388?utm_src=pdf-body
https://www.benchchem.com/product/b15565388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Microorganism Strain MIC (µg/mL) Reference

Escherichia coli ATCC 25922 2

Pseudomonas

aeruginosa
ATCC 27853 8

Staphylococcus

aureus
ATCC 25923 2

Streptococcus

pneumoniae
Clinical Isolate 32

Candida albicans DSM 1386 8-16

Aspergillus niger ATCC 16404 8-16

Anti-Angiogenic Activity
Squalamine's potential as an anti-cancer and anti-ocular disease agent stems from its anti-

angiogenic properties. Key quantitative data are presented below.

Assay
Cell
Line/Model

Parameter Value Reference

Endothelial Cell

Proliferation
HUVEC IC50 0.5 µM

VEGF-induced

Proliferation
HUVEC

% Inhibition (at

3.2 µM)
~90%

bFGF-induced

Proliferation
RBE-4

% Inhibition (at

50 µg/mL)
89.0%

PDGF-induced

Proliferation
RBE-4

% Inhibition (at

50 µg/mL)
87.5%

Clinical Trial Data: ENT-01 (Synthetic Squalamine) for
Parkinson's Disease
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A synthetic derivative of squalamine, ENT-01, has been investigated for its therapeutic potential

in Parkinson's disease, particularly for non-motor symptoms like constipation.

Clinical Trial
Phase

Number of
Patients

Primary
Endpoint

Key Finding Reference

Phase 2b

(KARMET)
150

Change in

complete

spontaneous

bowel

movements

(CSBMs)

Significant

increase in

weekly CSBMs

(3.2 vs 1.2 for

placebo, p <

0.001)

Phase 2b

(KARMET)
150

Safety and

Tolerability

Well-tolerated;

most common

adverse events

were nausea

(34.4%) and

diarrhea (19.4%)

Phase 2b

(KARMET)

28 (with

dementia)

Change in

MMSE scores

Improvement of

3.4 points (vs 2.0

for placebo) 6

weeks post-

treatment

Phase 2b

(KARMET)

11 (with

psychosis)

Change in

SAPS-PD scores

Improvement

from 6.5 to 1.7

(vs 6.3 to 4.4 for

placebo) 6

weeks post-

treatment

Experimental Protocols
Isolation and Purification of Squalamine from Squalus
acanthias
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The original method for isolating squalamine as described by Moore et al. (1993) involves a

multi-step purification process from the stomach and liver tissues of the dogfish shark. The

following is a representative protocol based on the published literature.

1. Tissue Extraction:

Homogenize freshly dissected shark liver or stomach tissue in a solution of 1 M acetic acid.

Centrifuge the homogenate at 10,000 x g for 30 minutes to pellet cellular debris.

Collect the supernatant and subject it to solid-phase extraction using a C18 cartridge to

capture hydrophobic and amphiphilic molecules, including squalamine.

Elute the bound molecules with a gradient of acetonitrile in water containing 0.1%

trifluoroacetic acid (TFA).

2. Size-Exclusion Chromatography:

Concentrate the active fractions from the C18 elution and apply to a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with 1 M acetic acid.

Elute with 1 M acetic acid and collect fractions, monitoring for antimicrobial activity to identify

the fractions containing squalamine.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

Pool the active fractions from size-exclusion chromatography and inject onto a C18 RP-

HPLC column.

Elute with a linear gradient of acetonitrile in water with 0.1% TFA. A typical gradient might be

5% to 60% acetonitrile over 60 minutes.

Collect fractions and assay for antimicrobial activity to identify the squalamine-containing

peak.

4. Cation-Exchange High-Performance Liquid Chromatography (HPLC):

Further purify the active fraction from RP-HPLC using a strong cation-exchange column.
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Equilibrate the column with a low ionic strength buffer (e.g., 20 mM sodium phosphate, pH

3.0).

Elute with a linear gradient of increasing salt concentration (e.g., 0 to 1 M sodium chloride in

the equilibration buffer).

The positively charged squalamine will elute at a characteristic salt concentration.

5. Final Purification:

A final polishing step using a different selectivity RP-HPLC column (e.g., C4) can be

employed to achieve high purity.

The final product can be lyophilized and stored at -20°C.

Endothelial Cell Proliferation Assay
This assay is used to determine the effect of squalamine on the proliferation of endothelial

cells, a key process in angiogenesis.

1. Cell Culture:

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium

(EGM) supplemented with growth factors and fetal bovine serum (FBS).

Maintain cells in a humidified incubator at 37°C and 5% CO2.

2. Assay Procedure:

Seed HUVECs into 96-well plates at a density of 5,000 cells per well and allow them to

adhere overnight.

Starve the cells in a basal medium with low serum (e.g., 0.5% FBS) for 24 hours to

synchronize their cell cycle.

Treat the cells with various concentrations of squalamine lactate in the presence or

absence of a pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF)

(typically 50 ng/mL).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15565388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate for 48-72 hours.

3. Proliferation Measurement:

Assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay, which

measures mitochondrial activity as an indicator of cell viability and proliferation.

Alternatively, direct cell counting or DNA quantification methods (e.g., CyQUANT assay) can

be used.

Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Signaling Pathways and Mechanisms of Action
Anti-Angiogenic Mechanism
Squalamine's anti-angiogenic effects are multifaceted, primarily targeting the signaling

cascades within endothelial cells. It is understood to interact with intracellular calmodulin and

inhibit the Na+/H+ exchanger, leading to a disruption of the downstream signaling required for

proliferation and migration.

// Nodes VEGF [label="VEGF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGFR

[label="VEGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Squalamine [label="Squalamine",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calmodulin [label="Calmodulin",

fillcolor="#34A853", fontcolor="#FFFFFF"]; NHE3 [label="Na+/H+ Exchanger 3",

fillcolor="#F1F3F4", fontcolor="#202124"]; Intracellular_pH [label="Intracellular

pH\nRegulation", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Pathway [label="MAPK

Pathway\n(p42/p44)", fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="Focal

Adhesion\nKinase (FAK)", fillcolor="#FBBC05", fontcolor="#202124"]; Actin_Stress_Fibers

[label="Actin Stress Fiber\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation

[label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Migration

[label="Cell Migration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> MAPK_Pathway [label="Activates"];

VEGFR -> FAK [label="Activates"]; MAPK_Pathway -> Proliferation; FAK ->
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Actin_Stress_Fibers; Actin_Stress_Fibers -> Migration; Proliferation -> Angiogenesis; Migration

-> Angiogenesis; Squalamine -> Calmodulin [label="Binds & Relocates", color="#34A853"];

Squalamine -> NHE3 [label="Inhibits", color="#34A853"]; Calmodulin -> MAPK_Pathway

[style=dashed, arrowhead=tee, label="Inhibits", color="#34A853"]; NHE3 -> Intracellular_pH;

Intracellular_pH -> MAPK_Pathway [style=dashed, arrowhead=tee, label="Disrupts",

color="#34A853"]; } .dot Squalamine's anti-angiogenic signaling pathway.

Antimicrobial Mechanism
Squalamine's antimicrobial action differs between Gram-positive and Gram-negative bacteria.

In Gram-negative bacteria, it acts like a detergent, disrupting the outer membrane. In Gram-

positive bacteria, it causes depolarization of the cell membrane, leading to cell death.

Gram-Negative Bacteria Gram-Positive Bacteria

Squalamine

Outer Membrane
(LPS)

Interacts with

Membrane Disruption

Leads to

Cell Lysis

Squalamine

Cell Membrane

Interacts with

Membrane Depolarization

Causes

Cell Death

Click to download full resolution via product page
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Mechanism of ENT-01 in Parkinson's Disease
In the context of Parkinson's disease, the synthetic squalamine derivative ENT-01 is thought to

act by displacing alpha-synuclein aggregates from nerve cell membranes in the enteric nervous

system, thereby restoring normal neuronal function.

// Nodes AlphaSynuclein [label="Alpha-Synuclein\nAggregates", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Neuronal_Membrane [label="Enteric Neuronal\nMembrane",

fillcolor="#FBBC05", fontcolor="#202124"]; ENT01 [label="ENT-01\n(Squalamine)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane_Binding [label="Membrane Binding",

fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Dysfunction [label="Neuronal

Dysfunction\n(e.g., Constipation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Restored_Function [label="Restored Neuronal\nFunction", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges AlphaSynuclein -> Neuronal_Membrane [label="Binds to"]; Neuronal_Membrane ->

Neuronal_Dysfunction [label="Leads to"]; ENT01 -> Neuronal_Membrane [label="Displaces

Aggregates", color="#34A853"]; Neuronal_Membrane -> Restored_Function [label="Results

in"]; } .dot Proposed mechanism of ENT-01 in Parkinson's disease.

Conclusion
Squalamine, originally discovered as a natural antibiotic from the dogfish shark, has

demonstrated a remarkable breadth of biological activities. Its potent antimicrobial and anti-

angiogenic properties have paved the way for its investigation into a wide range of therapeutic

areas, from infectious diseases to oncology and neurodegenerative disorders. The

development of its synthetic derivative, ENT-01, for Parkinson's disease highlights the ongoing

potential of this unique aminosterol. This technical guide provides a foundational understanding

for researchers and drug development professionals interested in further exploring the

therapeutic applications of squalamine and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15565388?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Squalamine: an aminosterol antibiotic from the shark - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Squalamine: an aminosterol antibiotic from the shark - PMC [pmc.ncbi.nlm.nih.gov]

3. Squalamine and Its Aminosterol Derivatives: Overview of Biological Effects and
Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Squalamine Lactate: A Technical Guide on its
Discovery, Mechanism, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15565388#squalamine-lactate-
discovery-from-dogfish-shark]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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